molecular formula C10H9N3O2 B1308533 methyl 6-(1H-imidazol-1-yl)nicotinate CAS No. 111205-01-7

methyl 6-(1H-imidazol-1-yl)nicotinate

Cat. No.: B1308533
CAS No.: 111205-01-7
M. Wt: 203.2 g/mol
InChI Key: SEXNPPZGZHQNFM-UHFFFAOYSA-N
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Description

Methyl 6-(1H-imidazol-1-yl)nicotinate is a chemical compound with the molecular formula C10H9N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with an imidazole moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(1H-imidazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with imidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazole ring.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 6-(1H-imidazol-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of methyl 6-(1H-imidazol-1-yl)nicotinate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the imidazole ring, making it less versatile in coordination chemistry.

    6-(1H-imidazol-1-yl)nicotinic acid: Similar but without the methyl ester group, affecting its solubility and reactivity.

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole core but differ in their substitution patterns and properties.

Uniqueness: Methyl 6-(1H-imidazol-1-yl)nicotinate is unique due to the presence of both the imidazole ring and the nicotinate ester, providing a combination of properties that make it useful in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

methyl 6-imidazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXNPPZGZHQNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401856
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111205-01-7
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the methyl ester obtained in Step 1. above (16.29 g) in DMF is added dropwise to a DMF suspension of sodium imidazole [prepared from NaH (4.19 g) and imidazole 6.49 g)] at RT. The reaction mixture is heated to 120° C. for nineteen hours. The cooled reaction mixture is partitioned between water and chloroform, the organic layer separated, washed with water, dried over Na2SO4, filtered, evaporated, and residual DMF removed under high vacuum yielding the desired product as a tan solid which is recrystalized from methanol (M.P. 183°-184.5° C.) before use in the next step.
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